(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol (1R)-1-(Naphthalen-1-yl)ethane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 16651-65-3
VCID: VC15980478
InChI: InChI=1S/C12H12O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2/t12-/m0/s1
SMILES:
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol

(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol

CAS No.: 16651-65-3

Cat. No.: VC15980478

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol - 16651-65-3

Specification

CAS No. 16651-65-3
Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
IUPAC Name (1R)-1-naphthalen-1-ylethane-1,2-diol
Standard InChI InChI=1S/C12H12O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2/t12-/m0/s1
Standard InChI Key DIUGLBPPQLGORR-LBPRGKRZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2[C@H](CO)O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(CO)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol consists of a naphthalene ring fused to an ethane-1,2-diol group. The naphthalene system, a polycyclic aromatic hydrocarbon, contributes to the compound’s planar rigidity and π-π stacking capabilities, while the vicinal diol (-OH groups on adjacent carbons) enables hydrogen bonding and coordination chemistry . The absolute configuration at C1 is critical; the R-configuration distinguishes it from its S-enantiomer and racemic forms, influencing its interactions in chiral environments .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are pivotal for confirming its structure and enantiomeric purity. For instance, 1H^1\text{H}-NMR spectra reveal distinct signals for the naphthalene protons (δ 7.0–8.5 ppm) and diol protons (δ 3.5–5.0 ppm) . Chiral HPLC using columns such as Chiralpak ID or AS-H resolves enantiomers, with retention times varying based on mobile phase composition (e.g., hexane:isopropanol mixtures) .

Synthesis and Enantioselective Production

Asymmetric Reduction Strategies

The enantioselective synthesis of (1R)-1-(Naphthalen-1-yl)ethane-1,2-diol often begins with the asymmetric reduction of 1-(naphthalen-1-yl)ethanone. Chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or transition-metal complexes enable high enantiomeric excess (ee). For example, Cp2_2TiCl2_2-mediated photoredox pinacol coupling achieves diastereoselectivity >20:1 for the (1R,2R) configuration .

Kinetic Resolution in Flow Systems

Horeau amplification, a technique for enhancing enantiomeric purity, has been adapted for 1,2-diols using dinaphthyl borinic acid in continuous flow reactors. This method induces helicity (P or M) in the naphthyl groups, which correlates with the diol’s absolute configuration (S or R) . Such approaches achieve enantiomeric ratios (er) up to 98:2, as demonstrated in the resolution of (±)-1,2-di(naphthalen-1-yl)ethane-1,2-diol .

Table 1: Synthetic Methods for (1R)-1-(Naphthalen-1-yl)ethane-1,2-diol

MethodCatalyst/ReagentDiastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)Reference
Asymmetric ReductionCp2_2TiCl2_2>20:173.5:26.5
Horeau AmplificationDinaphthyl Borinic AcidN/A94.66:5.34
Photoredox Pinacol CouplingOrganic Dye/Ti Complex>20:181.67:18.33

Physicochemical Properties and Stability

Solubility and Hydrogen Bonding

The diol’s hydroxyl groups confer solubility in polar solvents (e.g., water, ethanol) while the naphthalene moiety enhances solubility in aromatic solvents (e.g., toluene) . Hydrogen bonding between -OH groups and solvents or substrates stabilizes crystalline forms, as observed in X-ray diffraction studies of analogous diols .

Thermal Stability

Applications in Asymmetric Catalysis and Material Science

Chiral Building Blocks

The R-configuration of (1R)-1-(Naphthalen-1-yl)ethane-1,2-diol makes it valuable in synthesizing enantiopure pharmaceuticals. For example, it serves as a precursor to chiral ligands for transition-metal catalysts, enhancing selectivity in cross-coupling reactions .

Chiral Resolution and Sensing

Dinaphthyl borinic acid derivatives of this diol exhibit induced circular dichroism (ICD), enabling rapid determination of absolute configuration via electronic circular dichroism (ECCD) spectroscopy . This technique has been applied to microscale analysis of natural products and pharmaceuticals .

Comparative Analysis with Structural Analogues

Enantiomeric and Diastereomeric Forms

The (1S)-enantiomer and meso-1,2-di(naphthalen-1-yl)ethane-1,2-diol exhibit distinct physicochemical and biological behaviors. For instance, the (1R,2R) diastereomer shows higher crystallinity and melting points compared to the meso form .

Table 2: Comparison of Naphthalenyl Diol Derivatives

CompoundMolecular FormulaMelting Point (°C)ApplicationReference
(1R)-1-(Naphthalen-1-yl)ethane-1,2-diolC12_{12}H12_{12}O2_2N/AAsymmetric Catalysis
(1R,2R)-1,2-di(naphthalen-1-yl)ethane-1,2-diolC22_{22}H18_{18}O2_2122–124Chiral Resolution
meso-1,2-Di-(1-naphthyl)-ethan-1,2-diolC22_{22}H18_{18}O2_2N/AMaterial Science

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